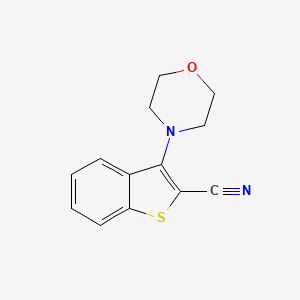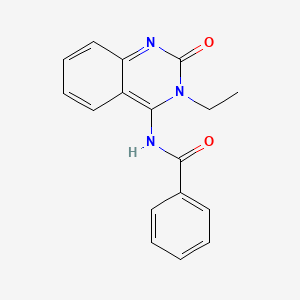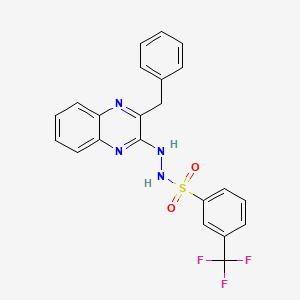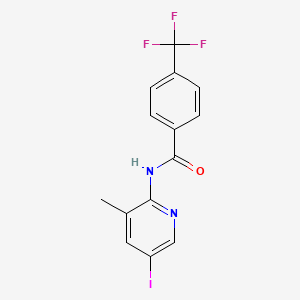
methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate
Vue d'ensemble
Description
Methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate, also known as MMPI, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MMPI is a derivative of isoindoline and is a versatile compound that can be used in various fields of research such as medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has been found to have various biochemical and physiological effects. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has also been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate in lab experiments is its versatility. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate can be used in various fields of research such as medicinal chemistry, drug discovery, and organic synthesis. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate in lab experiments is its potential toxicity. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has been found to be toxic to some cell lines, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for the research of methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate. One of the future directions is the development of methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the identification of new drug targets using methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate as a lead compound. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate can also be used in the development of new drug screening assays. Further research is needed to fully understand the mechanism of action of methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate and its potential applications in scientific research.
Applications De Recherche Scientifique
Methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has a wide range of applications in scientific research. One of the main applications of methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is in medicinal chemistry. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has also been used in drug discovery research to identify new drug targets and to develop new drug screening assays.
Propriétés
IUPAC Name |
methyl 4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)8-13(15(18)19-3)16-9-11-6-4-5-7-12(11)14(16)17/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLXDAGIZUPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3140419.png)

![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)
![1-[(3-fluorobenzyl)oxy]-1H-imidazol-3-ium-3-olate](/img/structure/B3140437.png)
![1-[(3-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B3140445.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140461.png)

![Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140469.png)
![Methyl 2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B3140472.png)

![[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 3-(trifluoromethyl)benzoate](/img/structure/B3140487.png)
![2-[(3-Phenyl-2-oxiranyl)carbonyl]-1-pyridiniumolate](/img/structure/B3140490.png)
![Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B3140507.png)
